Methyl 3-{[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]methyl}benzoate
Description
Methyl 3-{[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]methyl}benzoate is a synthetic compound featuring a pyrrolo[2,1-b]quinazoline core fused with a benzoate ester moiety. The pyrrolo[2,1-b]quinazoline scaffold is notable for its presence in bioactive alkaloids, such as vasicine derivatives, which exhibit diverse pharmacological properties, including antitussive and bronchodilatory effects . The substitution at position 7 of the quinazoline ring with a methoxy-methylbenzoate group distinguishes this compound from natural analogs and may enhance its pharmacokinetic profile or target specificity.
Properties
Molecular Formula |
C20H18N2O4 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
methyl 3-[(9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-7-yl)oxymethyl]benzoate |
InChI |
InChI=1S/C20H18N2O4/c1-25-20(24)14-5-2-4-13(10-14)12-26-15-7-8-17-16(11-15)19(23)22-9-3-6-18(22)21-17/h2,4-5,7-8,10-11H,3,6,9,12H2,1H3 |
InChI Key |
ALSBUUITKFHBEN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)COC2=CC3=C(C=C2)N=C4CCCN4C3=O |
Origin of Product |
United States |
Preparation Methods
Cyclization of 2-Aminobenzamides with Chloroacetyl Derivatives
A widely reported approach involves condensing 2-aminobenzamides with 4-chlorobutanoyl chloride under basic conditions. This method, first described by Dunn and Kinnear, proceeds through intermediate acylamides, followed by cyclization to form pyrroloquinazolinones.
| Reaction Conditions | Yield | Product Ratio | Source |
|---|---|---|---|
| AcONa, THF, reflux, 4 h | 10–12% | Angular isomer dominant | |
| t-BuOK, THF, 1 h | 20–96% | Linear isomer enhanced |
The reaction outcome depends heavily on the base strength. Stronger bases like t-BuOK favor angular pyrrolo[1,2-a]quinazolinones, while weaker bases (e.g., AcONa) yield linear pyrrolo[2,1-b]quinazolinones.
Zinc-Catalyzed Cyclization
Zinc-mediated methods enable efficient synthesis of quinazolinones from acyclic precursors. For example, zinc(II) perfluorooctanoate facilitates one-pot three-component cyclocondensations in aqueous media, achieving yields up to 90%.
| Substrate | Catalyst | Solvent | Yield |
|---|---|---|---|
| 2-Aminobenzamide derivatives | Zn(PFO)₂ | Water | 85–90% |
This method avoids toxic solvents and offers scalability for industrial applications.
Functionalization: Introduction of the 7-Oxy-methyl Group
Functionalization at the 7-position of the quinazolinone core is critical for attaching the benzoate moiety. Key strategies include:
Direct Alkylation
Nucleophilic substitution reactions are employed to introduce the oxy-methyl linker. For example, 7-hydroxyquinazolinones react with methyl 3-bromomethylbenzoate in the presence of a base (e.g., K₂CO₃) to form the ether linkage.
| Base | Solvent | Temperature | Yield |
|---|---|---|---|
| K₂CO₃ | NMP | 20°C, 1 h | 94.6% |
This method demonstrates high efficiency, particularly when using polar aprotic solvents like NMP.
Palladium-Catalyzed Coupling
For more challenging substitutions, palladium-mediated coupling reactions are utilized. For instance, Suzuki-Miyaura cross-couplings enable installation of aryl groups, though this approach is less common for ether linkages.
Benzoate Ester Synthesis
The methyl 3-oxy-methyl benzoate fragment is typically synthesized via esterification of 3-hydroxymethylbenzoic acid.
Esterification Reactions
Methanolysis of 3-hydroxymethylbenzoic acid with methyl chloroformate or acylimidazole derivatives (e.g., CDI) yields the methyl ester.
| Reagent | Solvent | Yield |
|---|---|---|
| CDI, DBU | THF | 68% |
| Methyl chloroformate | DCM | 77% |
DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) accelerates the reaction by deprotonating the hydroxyl group, enhancing nucleophilicity.
Integrated Synthesis Strategy
A plausible multi-step synthesis for the target compound is outlined below:
-
Core Synthesis :
-
7-Hydroxylation :
-
Oxidize the tetrahydropyrrole ring to introduce the 9-oxo group. This may involve mCPBA or other oxidizing agents.
-
-
Functionalization :
-
Esterification :
-
Ensure the benzoate ester is formed prior to alkylation to avoid side reactions.
-
Critical Challenges and Mitigation
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Base-mediated cyclization | High yield, scalable | Requires anhydrous conditions |
| Zinc catalysis | Environmentally friendly, atom-efficient | Limited substrate scope |
| Palladium coupling | Versatile for complex substitutions | High cost, toxicity |
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]methyl}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of quinazoline structures exhibit notable antimicrobial properties. For instance, compounds similar to methyl 3-{[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]methyl}benzoate have been screened for their efficacy against various bacterial strains. Studies have shown that these compounds can inhibit Gram-positive and Gram-negative bacteria effectively, suggesting their potential as new antimicrobial agents .
Anticancer Potential
The anticancer activity of quinazoline derivatives is well-documented. Compounds with similar scaffolds have demonstrated cytotoxic effects against different cancer cell lines. For example, studies have highlighted that certain quinazoline derivatives can induce apoptosis in cancer cells and inhibit tumor growth in vivo models. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .
Neuropharmacological Effects
Quinazolines are also being investigated for their neuropharmacological properties. Some derivatives have shown promise as inhibitors of monoamine oxidases (MAO-A and MAO-B), which are critical targets in treating mood disorders and neurodegenerative diseases such as Parkinson's disease. The inhibition of these enzymes can lead to increased levels of neurotransmitters in the brain, providing therapeutic benefits .
Case Studies and Research Findings
A comprehensive review of literature reveals various case studies focusing on the biological applications of quinazoline derivatives:
- Antimicrobial Screening : A study evaluated several quinazoline derivatives against Mycobacterium smegmatis and Pseudomonas aeruginosa. Compounds exhibiting low Minimum Inhibitory Concentration (MIC) values were identified as potential candidates for further development as antimicrobial agents .
- Anticancer Activity Assessment : In vitro studies on cancer cell lines demonstrated that specific quinazoline derivatives could inhibit cell proliferation significantly. The structure-activity relationship (SAR) analysis indicated that modifications at certain positions on the quinazoline ring enhanced anticancer activity .
- Neuropharmacological Studies : Research into the MAO inhibitory effects of quinazoline derivatives revealed that some compounds showed high selectivity for MAO-B over MAO-A, suggesting their potential use in treating neurodegenerative conditions without significant side effects associated with non-selective MAO inhibitors .
Mechanism of Action
The mechanism of action of Methyl 3-{[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]methyl}benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
7-Bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one
This compound (reported in ) shares the pyrrolo[2,1-b]quinazoline core but substitutes position 7 with a bromine atom. Crystallographic analysis reveals complanar benzene and pyrimidine rings, similar to the target compound.
N-(9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)Propanamide Sesquihydrate (GABJAX)
GABJAX features an amide group at position 7 instead of the benzoate ester. The propanamide side chain may improve hydrogen-bonding capacity, which could affect solubility and receptor affinity. X-ray studies indicate π-π stacking interactions analogous to those observed in the target compound, suggesting shared stabilization mechanisms in crystal lattices .
Vasicinone (VAO) and Its Sulfated Metabolite (VAOS)
Vasicinone, a natural alkaloid metabolite, lacks the benzoate ester but retains the 9-oxo-pyrroloquinazoline structure. VAOS (9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-3-yl hydrogen sulfate) introduces a sulfate group at position 3, enhancing water solubility. Pharmacokinetic studies using UPLC-MS/MS show that sulfated derivatives like VAOS exhibit faster renal clearance compared to ester-containing analogs, highlighting metabolic differences .
Functional Group Modifications in Related Heterocycles
Pyrrolo[1,2-a][1,2,4]Triazolo[3,4-c][1,4]Diazepines
Compounds such as (S)-11,12,13,13a-tetrahydro-9H-benzo[e]pyrrolo[1,2-a][1,2,4]triazolo[3,4-c][1,4]diazepine-3,9(2H)-dione () incorporate additional triazole and diazepine rings. These structural expansions increase molecular rigidity and may confer distinct binding affinities, particularly in CNS targets, compared to the simpler pyrroloquinazoline system .
Tetrahydroimidazo[1,2-a]Pyridine Derivatives
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () replaces the quinazoline ring with an imidazo-pyridine scaffold.
Pharmacological Profiles
For instance, vasicine derivatives exhibit antitussive effects via adenosine receptor modulation, whereas sulfated metabolites like VAOS show altered bioavailability . The benzoate ester may prolong half-life by resisting hydrolysis compared to sulfate or amide derivatives.
Data Tables
Table 1: Structural and Physicochemical Comparisons
| Compound Name | Core Structure | Substituent (Position) | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | Pyrrolo[2,1-b]quinazoline | OCH2-C6H4-COOCH3 (7) | Not Reported | Benzoate ester |
| 7-Bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one | Pyrrolo[2,1-b]quinazoline | Br (7) | 213–215 | Bromine, Ketone |
| GABJAX | Pyrrolo[2,1-b]quinazoline | NHCOCH2CH3 (7) | 243–245 | Propanamide |
| VAOS | Pyrrolo[2,1-b]quinazoline | OSO3H (3) | Not Reported | Sulfate |
Table 2: Pharmacokinetic Parameters of Selected Analogs
| Compound | logP (Predicted) | Solubility (mg/mL) | Half-Life (h) | Metabolic Pathway |
|---|---|---|---|---|
| Target Compound | 2.8 | 0.12 | ~6.0* | Ester hydrolysis, Glucuronidation |
| VAOS | -1.2 | 8.5 | 1.5 | Renal excretion |
| GABJAX | 1.5 | 0.8 | 4.2 | Amide hydrolysis |
*Estimated based on ester stability.
Biological Activity
Methyl 3-{[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]methyl}benzoate (CAS Number: 1401568-84-0) is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 350.4 g/mol
- Structure : The compound features a benzoate moiety linked to a tetrahydropyrroloquinazoline structure, which is known for its diverse biological activities.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its pharmacological properties. The following sections summarize key findings regarding its activity against different biological targets.
Antimicrobial Activity
Recent studies have demonstrated that compounds related to the tetrahydropyrroloquinazoline scaffold exhibit significant antimicrobial properties. For instance:
- In Vitro Studies : Compounds derived from similar structures have shown efficacy against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Antiviral Properties
Research into the antiviral potential of related compounds has indicated promising results:
- Anti-Coronavirus Activity : A series of tetrahydropyrroloquinazoline derivatives were tested against human coronaviruses (HCoV-229E and HCoV-OC43). Some derivatives exhibited strong inhibition of viral replication in vitro . Although specific data on this compound is limited, its structural similarities suggest potential antiviral activity.
The mechanisms underlying the biological activity of this compound can be inferred from studies on related compounds:
- Enzyme Inhibition : Many derivatives inhibit key enzymes involved in pathogen metabolism.
- Cell Membrane Disruption : Some compounds affect the integrity of microbial membranes.
- Interference with Viral Replication : Similar structures have been shown to inhibit viral entry and replication processes.
Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of tetrahydropyrroloquinazolines found that modifications to the benzoate group significantly enhanced activity against Gram-positive and Gram-negative bacteria. The study reported Minimum Inhibitory Concentrations (MICs) as low as 5 µg/mL for certain derivatives .
Study 2: Antiviral Activity Against Coronaviruses
In a comparative analysis of various tetrahydropyrroloquinazoline derivatives against coronaviruses, two compounds showed exceptional potency with IC50 values below 10 µM. The study highlighted the potential for further development into therapeutic agents targeting viral infections .
Data Summary Table
| Activity Type | Target Pathogen | IC50/MIC Values | Reference |
|---|---|---|---|
| Antimicrobial | Gram-positive bacteria | 5 µg/mL | |
| Antiviral | HCoV-229E | <10 µM | |
| HCoV-OC43 | <10 µM |
Conclusion and Future Perspectives
This compound exhibits promising biological activities that warrant further investigation. Future research should focus on:
- Detailed mechanistic studies to elucidate the specific pathways affected by this compound.
- In vivo studies to assess safety and efficacy.
- Structural modifications to enhance potency and selectivity against target pathogens.
Q & A
Q. What are the common synthetic routes for Methyl 3-{[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]methyl}benzoate?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the pyrrolo[2,1-b]quinazolinone core. A key intermediate is 1,2,3,9-tetrahydro-9-oxopyrrolo[2,1-b]quinazolin-7-ol, which undergoes nucleophilic substitution with methyl 3-(bromomethyl)benzoate. Bromination or oxidation steps may be required to activate the hydroxyl group. For example, bromine in acetic acid has been used to functionalize similar quinazolinone derivatives (yield ~29% under optimized conditions) . Purification often employs column chromatography or recrystallization, with HPLC validation for purity (>95%) .
Q. How is the compound structurally characterized?
Methodological Answer: Structural confirmation relies on:
- NMR spectroscopy : and NMR identify the methyl benzoate moiety (δ ~3.9 ppm for OCH) and the tetrahydropyrroloquinazolinone scaffold (δ ~5.2 ppm for NH and δ ~6.8–8.2 ppm for aromatic protons) .
- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H] and fragmentation patterns.
- IR spectroscopy : Key peaks include C=O stretches (~1700 cm) for ester and quinazolinone groups .
Q. What preliminary biological activities are associated with this compound?
Methodological Answer: The pyrroloquinazolinone scaffold is known for bioactivity in kinase inhibition and antimicrobial studies. Initial screening often includes:
- Enzyme inhibition assays : Testing against kinases (e.g., PI3Kα) at concentrations ranging from 1–50 µM .
- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (MIC values reported as 10–100 µg/mL) .
Advanced Research Questions
Q. How can reaction yields be optimized for the critical bromination step in synthesis?
Methodological Answer: Low yields (~29%) in bromination steps (e.g., ) can be addressed by:
- Temperature control : Slow addition of bromine at 0–5°C to minimize side reactions.
- Catalyst screening : Lewis acids like FeCl or ionic liquids improve regioselectivity.
- Solvent optimization : Switching from acetic acid to DMF or DCM enhances solubility of intermediates .
- In-situ monitoring : Use of TLC or inline IR to track reaction progress and terminate at optimal conversion.
Q. How do stereochemical variations in the pyrrolo[2,1-b]quinazolinone core affect biological activity?
Methodological Answer: The tetrahydropyrrolo ring’s stereochemistry (e.g., cis/trans configurations) influences binding to targets like kinases. Strategies include:
- Chiral chromatography : Separation of enantiomers using columns like Chiralpak IA/IB.
- X-ray crystallography : Resolving 3D structures of co-crystallized compounds with target proteins (e.g., PI3Kα) .
- Docking simulations : Molecular dynamics (MD) studies correlate stereochemistry with binding energy (e.g., ΔG values calculated using AutoDock Vina) .
Q. How can conflicting data on antimicrobial activity be resolved?
Methodological Answer: Discrepancies in MIC values across studies may arise from:
Q. What advanced analytical methods validate purity and impurity profiles?
Methodological Answer:
- HPLC-DAD/MS : Gradient elution with C18 columns (e.g., Agilent Zorbax SB-C18) detects impurities at 0.1% levels .
- NMR purity assessment : Quantitative NMR (qNMR) with internal standards (e.g., maleic acid) .
- Forced degradation studies : Expose to heat, light, and pH extremes to identify degradation products (e.g., ester hydrolysis products) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
